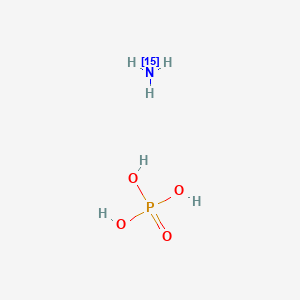

Azane;phosphoric acid

Description

Historical Context and Nomenclature in Chemical Science

The development of ammonium (B1175870) phosphates, including monoammonium phosphate (B84403), as significant chemical products is closely tied to the broader history of phosphate fertilizers. While phosphorus was discovered in the 17th century, the major advancements in the industrial processes for commercially used phosphate fertilizers like monoammonium phosphate occurred between 1830 and 1970. bohrium.comnumberanalytics.com The post-World War II era, in particular, saw a surge in demand for fertilizers, which spurred the development of higher-analysis fertilizers, including MAP. floridapoly.edu This period marked a shift from using mined phosphate rock directly to producing phosphoric acid for the synthesis of ammoniated phosphate fertilizers. floridapoly.edu

In terms of nomenclature, the compound is known by several names, reflecting its chemical composition. The systematic name "azane;phosphoric acid" is derived from its constituent parts: "azane" for ammonia (B1221849) (NH₃) and "phosphoric acid" (H₃PO₄). The most common name, monoammonium phosphate, indicates the presence of a single (mono) ammonium ion (NH₄⁺) per molecule. lerochem.eu The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ammonium dihydrogen phosphate. wikipedia.orglerochem.euclimatiq.io Other names include ammonium biphosphate and monobasic ammonium phosphate. lerochem.eu

The production of monoammonium phosphate is a relatively straightforward process involving the reaction of ammonia and phosphoric acid. cropnutrition.comatamanchemicals.com A common method involves reacting ammonia and phosphoric acid in a one-to-one molar ratio, with the resulting slurry of MAP being solidified in a granulator. cropnutrition.comatamanchemicals.com Another method utilizes a pipe-cross reactor where the exothermic reaction generates heat, which aids in evaporating water and solidifying the product. cropnutrition.com

| Nomenclature Type | Name |

| Common Name | Monoammonium Phosphate (MAP) |

| Systematic Name | This compound |

| IUPAC Name | Ammonium dihydrogen phosphate |

| Other Names | Ammonium biphosphate, Monobasic ammonium phosphate |

Fundamental Significance in Inorganic Chemistry Research

Monoammonium phosphate holds considerable significance in inorganic chemistry research due to its interesting properties and diverse applications. Its piezoelectric and birefringent properties have made it a subject of study in materials science, particularly in the fields of electronics and optics. wikipedia.org

Solid-State Chemistry and Materials Science:

In solid-state chemistry, MAP is studied for its crystal structure and phase transitions. It crystallizes in the tetragonal system. wikipedia.orgresearchgate.net Research has focused on growing single crystals of MAP to investigate their optical, thermal, and mechanical properties. researchgate.net These studies are crucial for its application in optical devices. wikipedia.org

Furthermore, MAP serves as a precursor or component in the synthesis of other inorganic materials. For instance, it is used in the development of intumescent fire retardants, where it acts as an acid source. nih.gov Research in this area involves microencapsulating MAP to enhance its durability and performance in fire-retardant materials. nih.govmdpi.com

Solution Chemistry and Reaction Kinetics:

The behavior of monoammonium phosphate in solution is another area of active research. A solution of monoammonium phosphate is acidic. wikipedia.orgmasterchem.ee This property is significant in various applications, including its use as a pH control agent. atamanchemicals.com

In the context of geochemistry and soil science, research has explored the role of monoammonium phosphate in inducing the release of potassium from potassium-bearing minerals. cdnsciencepub.com Studies have shown that the phosphate ligand in MAP solutions can enhance the release of potassium from minerals like biotite, muscovite, and microcline, which has implications for nutrient availability in soils. cdnsciencepub.com The kinetics and mechanisms of these reactions are a key focus of such research. cdnsciencepub.com

Recent research has also investigated the use of polymeric coatings on monoammonium phosphate granules to create controlled-release fertilizers. acs.org This research aims to improve phosphorus use efficiency in agriculture by controlling the rate at which nutrients are released into the soil. acs.org

| Property | Value | Reference |

| Chemical Formula | (NH₄)(H₂PO₄) | wikipedia.org |

| Molar Mass | 115.025 g/mol | wikipedia.org |

| Appearance | White crystals | wikipedia.org |

| Crystal Structure | Tetragonal | wikipedia.org |

| Density | 1.80 g/cm³ | wikipedia.orglerochem.eu |

| Melting Point | 190 °C (374 °F; 463 K) | wikipedia.org |

| Solubility in water (20 °C) | 37.4 g/100 mL | lerochem.eu |

| Solution pH (0.1% concentration) | 4.7 | wikipedia.orgmasterchem.ee |

Structure

2D Structure

Properties

Molecular Formula |

H6NO4P |

|---|---|

Molecular Weight |

116.019 g/mol |

IUPAC Name |

azane;phosphoric acid |

InChI |

InChI=1S/H3N.H3O4P/c;1-5(2,3)4/h1H3;(H3,1,2,3,4)/i1+1; |

InChI Key |

LFVGISIMTYGQHF-YTBWXGASSA-N |

SMILES |

N.OP(=O)(O)O |

Isomeric SMILES |

[15NH3].OP(=O)(O)O |

Canonical SMILES |

N.OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Industrial Production Pathways

Classical Synthesis through Neutralization Reactions

The most fundamental method for producing ammonium (B1175870) phosphate (B84403) is the neutralization reaction between ammonia (B1221849) (NH₃) and phosphoric acid (H₃PO₄). youtube.com This acid-base reaction is exothermic and results in the formation of ammonium phosphate salts and water. quora.com The specific type of ammonium phosphate formed—monoammonium, diammonium, or triammonium (B15348185) phosphate—is dictated by the molar ratio of the reactants. metoree.com While triammonium phosphate can be formed, it is highly unstable and not commercially significant. quora.comwikipedia.org The primary commercial products, MAP and DAP, are stable crystalline solids. quora.com

The fundamental reactions are as follows:

Formation of Monoammonium Phosphate (MAP): H₃PO₄ + NH₃ → NH₄H₂PO₄ youtube.com

Formation of Diammonium Phosphate (DAP): H₃PO₄ + 2NH₃ → (NH₄)₂HPO₄ metoree.com or NH₄H₂PO₄ + NH₃ → (NH₄)₂HPO₄ slideshare.net

Precise control of the ammonia to phosphoric acid mole ratio is critical in determining the final product. Different ratios are often employed in sequential stages of the industrial process, such as in the neutralizer and the granulator, to optimize the reaction and granulation characteristics. youtube.com For MAP production, the NH₃:H₃PO₄ mole ratio is typically maintained around 1. chemicalprocessplants.com In contrast, DAP production involves increasing this ratio. fertechinform.org

The process often begins with a pre-neutralization step where phosphoric acid is partially ammoniated. researchgate.net For DAP production, this initial reaction in a tank pre-neutralizer might target an N/P mole ratio of 1.35 to 1.5. fertiliser-society.org Subsequently, more ammonia is added in a granulator to increase the mole ratio to approximately 1.8 to 2.0, which decreases the solubility of the ammonium phosphates and aids in the granulation process. fertechinform.orgresearchgate.net

| Product | Process Stage | Typical Mole Ratio |

|---|---|---|

| Monoammonium Phosphate (MAP) | Neutralizer | ~0.6 |

| Monoammonium Phosphate (MAP) | Granulator | ~1.0 |

| Diammonium Phosphate (DAP) | Neutralizer | ~1.4 |

| Diammonium Phosphate (DAP) | Granulator | ~1.8 - 2.0 |

Scaling up ammonium phosphate production requires careful management of the highly exothermic neutralization reaction. The heat generated raises the slurry temperature to its boiling point (around 115-130°C), which helps to evaporate water. youtube.comfertechinform.org Industrial processes often use equipment like tank pre-neutralizers or pipe reactors to control this reaction. fertechinform.orgfertiliser-society.org Pipe reactors offer an advantage by allowing the use of more concentrated phosphoric acid, which reduces the amount of water in the resulting slurry and lowers the required recycle ratio of fine particles in the granulation stage. fertechinform.org

A typical industrial process involves several key stages:

Pre-neutralization: Phosphoric acid is partially reacted with ammonia in a dedicated vessel. researchgate.net

Granulation: The slurry from the neutralizer is sent to a rotary drum granulator, where further ammoniation occurs. researchgate.net Controlling granulation is often achieved by recycling undersized and crushed oversized product particles back to the drum. researchgate.net

Drying and Cooling: The moist granules are dried to a target moisture content (e.g., around 1%) and then cooled. youtube.comslideshare.net

Screening: The final product is screened to separate granules of the desired size. slideshare.net

The presence of impurities in the wet-process phosphoric acid, such as iron and aluminum phosphates, can actually be beneficial. These impurities can form a gel-like structure that promotes granulation and acts as a natural conditioner to prevent caking during storage. fertechinform.org

Advanced Crystallization and Purification Techniques

For applications requiring higher purity than standard fertilizers, such as specialty liquid fertilizers or technical-grade chemicals, advanced crystallization and purification techniques are employed. fertechinform.org These processes aim to separate the ammonium phosphate crystals from the impurities inherent in technical-grade or wet-process phosphoric acid. google.com

The size, shape (morphology), and purity of ammonium phosphate crystals are influenced by several operational parameters during the crystallization process. The rate of cooling of a saturated solution is a key factor; slow cooling generally promotes the growth of larger, more well-defined single crystals. thoughtco.com Conversely, rapid cooling tends to produce a mass of smaller, thinner crystals. thoughtco.comfloridapoly.edu

Other critical factors include:

pH: The pH of the solution affects which type of ammonium phosphate crystallizes and can influence crystal shape. crystalls.info

Agitation Speed: Proper mixing in the reactor and crystallizer is essential for uniform crystal growth. researchgate.net

Supersaturation: The level of supersaturation is a primary driver for both crystal growth rate and morphology. researchgate.net

Research has identified optimal conditions for producing high-quality monoammonium phosphate crystals, as detailed in the table below. researchgate.net

| Parameter | Optimal Condition |

|---|---|

| Reaction Temperature | 35°C |

| Reaction Time | 45 min |

| Crystallization Temperature | 15°C |

| Crystallization Time | 90 min |

| Agitation Speed (Reactor & Crystallizer) | 70 rpm |

Several methods exist to produce high-purity ammonium phosphates from impure phosphoric acid. One common approach involves a multi-stage ammoniation process. In a two-stage method for purified monoammonium phosphate, wet-process phosphoric acid is first ammoniated to a pH of about 1.5 to 2.5 at an elevated temperature (75°C to 105°C). google.com This causes many impurities to precipitate. After an aging period, the mixture is further ammoniated to a pH of 4 to 5, forming a solution of monoammonium phosphate from which the impurity-containing precipitates can be easily filtered before the final product is recovered by crystallization. google.com

Another technique involves the use of organic solvents. In one patented process, impurities are first precipitated from technical-grade phosphoric acid using an organic solvent like acetone. google.com The purified phosphoric acid/solvent mixture is then reacted with ammonia, causing pure ammonium phosphate crystals to form, as they are insoluble in the solvent. The crystals are then separated for further processing. google.com

Granulation and Particle Engineering for Specific Applications

For many applications, particularly in agriculture, ammonium phosphate must be in a granular form. Granulation prevents the separation of ingredients, reduces dust loss, and improves storage and handling properties by preventing caking. The process transforms the slurry or fine powder into solid, stable granules.

The most common piece of equipment for this is the rotary drum granulator. In this method, the ammonium phosphate slurry is fed into a rotating drum, often along with recycled fine particles. researchgate.net The rolling action within the drum causes the material to agglomerate and form granules. The heat from the ongoing neutralization reaction helps to dry the granules. The viscosity of the material is a key factor in successful granulation. After granulation, the product is typically dried, cooled, and screened to achieve the desired particle size. slideshare.net

Innovative Approaches to Powdered Material Synthesis

The synthesis of Azane;phosphoric acid in powdered form has evolved beyond traditional crystallization methods, with several innovative techniques emerging to offer enhanced control over particle characteristics, purity, and production efficiency. These advanced methodologies are pivotal in tailoring the material for specialized applications.

Mechanochemical Synthesis

A novel approach to producing powdered ammonium phosphate involves mechanochemical synthesis. This solvent-free method utilizes mechanical energy, typically through high-energy ball milling, to induce chemical reactions and phase transformations. In one application, γ-alumina and an ammonium phosphate precursor are co-ground. researchgate.net The intense mechanical action leads to the formation of composite materials where the ammonium phosphate is incorporated into an amorphous phase. This technique has been explored for creating slow-release fertilizers, demonstrating that the properties of the final powdered product can be significantly altered by adjusting parameters such as milling speed and the molar ratios of the reactants. researchgate.net

Spray Drying

Spray drying represents a widely adopted industrial process for transforming a liquid feed into a dry powder in a single step. made-in-china.com In this method, an ammonium phosphate slurry or solution is atomized into fine droplets inside a hot gas chamber. made-in-china.comgoogle.com The high surface area of the droplets facilitates rapid evaporation of the solvent, resulting in the formation of a powdered product. made-in-china.com This technique is advantageous due to its high speed, with drying times often lasting only 5-15 seconds, making it suitable for continuous production and for heat-sensitive materials. made-in-china.com The resulting powder's characteristics, such as particle size, bulk density, and solubility, can be controlled by adjusting process parameters. made-in-china.comresearchgate.net The process is versatile, allowing for the production of high-efficiency ammonium phosphate powders, sometimes in conjunction with fluidized granulation drying. google.com

Sol-Gel Synthesis

The sol-gel method offers a versatile, low-temperature route to synthesize high-purity and homogenous powdered materials. This chemical solution-based process involves the transition of a system from a liquid "sol" into a solid "gel" phase. For ammonium phosphate-based materials, precursors like ammonium dihydrogen phosphate are dissolved in a solvent, often with other reagents like tetraethoxysilane (TEOS) when creating composite materials. researchgate.net The solution undergoes hydrolysis and condensation reactions to form a gel. This gel is then dried under controlled conditions, such as vacuum drying at elevated temperatures, to yield a fine, white powder. researchgate.net The sol-gel method is particularly effective for producing amorphous materials and allows for precise control over the final product's composition and morphology. researchgate.net

Pipe Reactor Technology

Initially developed for granular fertilizers, pipe reactor technology has been adapted for the production of powdered ammonium phosphates. fertiliser-society.org This process involves the reaction of phosphoric acid and ammonia within a specialized pipe reactor. The key innovation is achieving complete reaction to form monoammonium or diammonium phosphate in a single piece of equipment. fertiliser-society.org Modifications to the pipe-reactor design have successfully enabled the manufacture of powdered Monoammonium Phosphate (MAP) and, more recently, powdered Diammonium Phosphate (DAP). fertiliser-society.org This technology is noted for its efficiency and has been retrofitted into existing plants to enhance production capabilities. fertiliser-society.org

Pressurized Reaction and Prilling

Another innovative approach involves reacting phosphoric acid with ammonia gas under superatmospheric pressure (e.g., 15 to 50 pounds per square inch gauge). google.com This process creates a fluid ammonium phosphate solution at its boiling point with a relatively low water content (4% to 15%). google.com Subsequently, this hot, pressurized solution is expelled into a zone at ambient pressure, such as a prilling tower. The sudden drop in pressure causes rapid evaporation of the remaining water, resulting in the formation of solid, powdered, or prilled ammonium phosphate. google.com This method avoids a separate water reduction stage and allows the entire process to be handled at low water levels. google.com

Interactive Data Table: Comparison of Innovative Synthesis Methods for Powdered this compound

| Synthesis Method | Key Process | Precursors | Key Advantages | Form of Final Product |

| Mechanochemical | Co-grinding of solid reactants in a high-energy mill. researchgate.net | Ammonium phosphate, γ-alumina. researchgate.net | Solvent-free, potential for novel composite materials. researchgate.net | Amorphous composite powder. researchgate.net |

| Spray Drying | Atomization of a liquid slurry into a hot gas stream. made-in-china.com | Ammonium phosphate slurry/solution. google.com | Fast drying, suitable for continuous and industrial production, good control over particle properties. made-in-china.com | Fine powder with good dispersibility and solubility. made-in-china.comresearchgate.net |

| Sol-Gel | Formation of a gel from a chemical solution, followed by drying. researchgate.net | Ammonium dihydrogen phosphate, urea (B33335), TEOS. researchgate.net | High purity, homogeneity, low-temperature process, good for amorphous materials. researchgate.net | White, amorphous powder. researchgate.net |

| Pipe Reactor | Complete reaction of ammonia and phosphoric acid in a specialized reactor. fertiliser-society.org | Anhydrous ammonia, phosphoric acid. fertiliser-society.org | High efficiency, can be retrofitted into existing plants. fertiliser-society.org | Powdered MAP or DAP. fertiliser-society.org |

| Pressurized Reaction | Reaction under superatmospheric pressure followed by expulsion to ambient pressure. google.com | Phosphoric acid, ammonia gas. google.com | Eliminates separate drying step, efficient water removal. google.com | Solid prills or flakes. google.com |

Structural Elucidation and Advanced Characterization Techniques

Crystallographic Investigations

Crystallographic techniques are fundamental to understanding the three-dimensional arrangement of atoms within the solid state of ammonium (B1175870) dihydrogen phosphate (B84403). These methods have provided precise details about its crystal structure, symmetry, and behavior under varying temperatures.

Single-Crystal X-ray Diffraction Studies

At ambient temperature, single-crystal X-ray diffraction studies have unequivocally established that ammonium dihydrogen phosphate crystallizes in the tetragonal system. aps.orgmdpi.com The structure is characterized by the space group I42d. nih.gov This crystal structure consists of a three-dimensional framework of corner-sharing dihydrogen phosphate (H₂PO₄⁻) tetrahedra, with the ammonium (NH₄⁺) ions situated in the cavities within this framework. The arrangement dictates the anisotropic physical properties of the crystal. Precise measurements of the unit cell parameters have been reported, showing slight variations between studies but generally in close agreement. aps.orgmdpi.comnih.gov

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Tetragonal | aps.orgmdpi.com |

| Space Group | I42d | nih.gov |

| Lattice Parameters | a = b = 7.5006 Å, c = 7.5490 Å | aps.org |

| a = b = 7.502 Å, c = 7.554 Å | mdpi.com | |

| Unit Cell Angles | α = β = γ = 90° | aps.org |

Polymorphism and Phase Transitions in Solid State

Ammonium dihydrogen phosphate is known to exhibit polymorphism, existing in different crystal structures depending on the temperature. The most significant phase transition occurs at low temperatures. As the crystal is cooled, it undergoes a transition from its room-temperature paraelectric tetragonal phase to an antiferroelectric orthorhombic phase. aps.org This transition occurs at a specific Curie temperature (Tc) reported to be approximately 147 K (-126 °C) or 148 K (-125 °C). aps.orgchemicalbook.com This phase transition is of the first order and involves a change in the crystal symmetry, which is driven by the ordering of the hydrogen atoms within the hydrogen bond network and the arrangement of the ammonium ions.

In addition to the well-established low-temperature transition, some studies have investigated the high-temperature behavior of ADP. Reports have indicated a potential phase transition around 133 °C. cusat.ac.in However, further research suggests that the phenomena observed at these elevated temperatures, such as an increase in ionic conductivity, may be attributable to chemical decomposition into phosphoric acid and ammonia (B1221849) rather than a true structural phase transition. researchgate.net

Neutron Diffraction for Proton Localization

While X-ray diffraction is excellent for determining the positions of heavier atoms like phosphorus and oxygen, it is less effective for accurately locating hydrogen atoms due to their low electron density. Neutron diffraction is the superior technique for this purpose because neutrons interact with atomic nuclei rather than electrons.

Single-crystal neutron diffraction studies have been crucial for elucidating the detailed hydrogen bonding network in ADP. chemicalbook.comacs.org These investigations have precisely determined the positions of the protons (hydrogen atoms) in both the O-H---O bonds linking the phosphate groups and the N-H---O bonds connecting the ammonium and phosphate ions. chemicalbook.com Research has shown the presence of a partially covalent N-H---O bond, which significantly influences the crystal's properties. chemicalbook.comacs.org The precise localization of these protons is fundamental to understanding the mechanism of the antiferroelectric phase transition, as it is the ordering of these protons within the hydrogen bonds that drives the change in crystal symmetry and electrical properties at the Curie temperature.

Spectroscopic Characterization

Spectroscopic techniques probe the energy levels within a molecule or crystal, providing valuable information about chemical bonding, functional groups, and local atomic environments. Vibrational and nuclear magnetic resonance spectroscopies have been extensively applied to characterize ammonium dihydrogen phosphate.

Vibrational Spectroscopy (Infrared and Raman) for Bond Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, investigates the vibrational modes of the constituent molecular groups (PO₄ and NH₄) and the hydrogen bonds within the ADP crystal. These spectra serve as a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending vibrations of different bonds.

Fourier Transform Infrared (FTIR) spectroscopy has identified characteristic absorption bands for the various functional groups in ADP. aps.org Similarly, Raman spectroscopy has revealed numerous active modes corresponding to vibrations within the crystal lattice. acs.org The analysis of these spectra provides direct insight into the strength and nature of the covalent and hydrogen bonds. For instance, the frequencies of the O-H and N-H stretching modes are sensitive indicators of the hydrogen bonding environment.

| Vibrational Mode | Technique | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| O–H Stretching | FTIR | 3249 | aps.org |

| N-H Stretching | Raman | 3157 | acs.org |

| Combination Band | FTIR | 2874 | aps.org |

| Bond Vibration of NH₄⁺ | FTIR | 1408 - 1444 | aps.org |

| P-O–H Vibration | FTIR | 906 - 1100 | aps.org |

| PO₄ Stretching | Raman | 922 | acs.org |

| PO₄ Vibration | FTIR | 439 - 545 | aps.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool that probes the local magnetic environment of specific atomic nuclei. For ammonium dihydrogen phosphate, solid-state ³¹P NMR has been particularly informative. nih.gov

Studies on single crystals of ADP have confirmed that all phosphorus nuclei within the unit cell are magnetically equivalent. nih.gov The ³¹P NMR spectrum for any crystal orientation in the magnetic field shows a single peak, which is consistent with the high symmetry (I42d) determined by X-ray diffraction. nih.gov The analysis of the ³¹P chemical shift tensor reveals that it is axially symmetric, with the unique axis parallel to the c-axis of the tetragonal crystal. nih.gov These NMR findings provide independent spectroscopic confirmation of the local environment and symmetry of the phosphorus atoms within the crystal lattice, complementing the structural data obtained from diffraction methods.

Thermal Analysis and Decomposition Pathways

Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of azane;phosphoric acid. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on mass changes and heat flow as a function of temperature, revealing key information about decomposition mechanisms and phase transitions.

Thermogravimetric Analysis (TGA) of Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. molecularspray.co.uk This technique is particularly useful for determining the thermal stability and decomposition profile of ammonium phosphate compounds.

When heated, ammonium dihydrogen phosphate (NH₄H₂PO₄) undergoes a multi-stage decomposition. A detailed thermal examination shows that the compound is stable up to approximately 150°C. wisc.edu Above this temperature, it begins to decompose chemically, releasing ammonia (NH₃) gas and forming phosphoric acid (H₃PO₄). wisc.edukratos.com This initial decomposition step results in a significant mass loss, which theoretically corresponds to the complete evolution of ammonia (a 14.8% mass loss). wisc.edu

As the temperature is increased further, the resulting phosphoric acid undergoes subsequent condensation and dehydration reactions. This leads to the formation of pyrophosphoric acid and, at even higher temperatures, metaphosphoric acid, with the corresponding release of water vapor. wisc.edu The TGA curve for ammonium dihydrogen phosphate, therefore, shows distinct steps corresponding to these sequential decomposition events. In contrast, related compounds like diammonium phosphate first decompose to monoammonium phosphate around 170°C before following a similar decomposition pathway. researchgate.net The thermal stability is also influenced by polymerization; ammonium polyphosphate (APP) typically begins to degrade at higher temperatures, generally around 200 to 300°C. researchgate.net

Table 2: TGA Decomposition Stages for Ammonium Dihydrogen Phosphate (NH₄H₂PO₄)

| Temperature Range (°C) | Mass Loss (%) | Decomposition Product(s) | Evolved Species |

|---|---|---|---|

| ~150 - 250 | ~14.8 | Phosphoric Acid (H₃PO₄) | Ammonia (NH₃) wisc.edu |

Differential Scanning Calorimetry (DSC) for Phase Behavior

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect and quantify the energy changes associated with physical transformations, such as phase transitions, and chemical reactions, like decomposition.

For ammonium dihydrogen phosphate (NH₄H₂PO₄), DSC analysis reveals several key thermal events. A significant endothermic peak is observed at higher temperatures, which directly corresponds to the chemical decomposition identified by TGA. wisc.edu This endotherm represents the energy absorbed by the compound to break its chemical bonds and release ammonia and form phosphoric acid. wisc.edu Studies have identified the onset of this decomposition peak at approximately 153.9°C, with the peak maximum occurring around 188.1°C. wisc.edu The endothermic nature of this event confirms that the decomposition is an energy-requiring process.

In addition to decomposition, DSC can also detect solid-solid phase transitions. At very low temperatures, ammonium dihydrogen phosphate is known to undergo a reversible phase transition from a paraelectric to an antiferroelectric state. xpsfitting.com This transition is observed as a distinct anomaly in the DSC thermogram at around -125°C (148 K), but it does not involve any mass loss. xpsfitting.com This demonstrates the capability of DSC to characterize a wide range of phase behaviors, from low-temperature structural changes to high-temperature chemical decomposition.

Table 3: DSC Thermal Events for Ammonium Dihydrogen Phosphate (NH₄H₂PO₄)

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Type of Event |

|---|---|---|---|

| Antiferroelectric Transition | - | ~ -125 (148 K) | Exothermic (on cooling) xpsfitting.com |

Theoretical and Computational Chemistry of Azane;phosphoric Acid

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within ammonium (B1175870) phosphate (B84403) are fundamental to its chemical and physical properties. Computational analysis, particularly through quantum mechanical calculations, allows for a detailed examination of these characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been applied to understand the interactions within ammonium phosphate and related systems.

Studies using DFT have explored the intricate relationship between the ammonium cation (NH₄⁺) and the phosphate anion (PO₄³⁻). For instance, DFT calculations on the interaction of the NH₄⁺ ion with other molecules have been performed to understand the nature of its bonding. rsc.org In the context of ammonium dihydrogen phosphate (NH₄H₂PO₄), X-ray and neutron diffraction data have been used to determine the electron density distribution via multipolar expansion. researchgate.net This analysis reveals topological properties of the P-O bond critical point, which are crucial for understanding the bond's nature. researchgate.net

Quantum chemical calculations have also been employed to quantitatively assess how hydrogen bonds influence the optical properties of ammonium dihydrogen phosphate (ADP) crystals. researchgate.net These studies analyze the chemical bonding characteristics and have shown that the cation-anion interaction directly impacts the O-H-O hydrogen bonds within the crystal structure. researchgate.net DFT can also be used to calculate a variety of quantum chemical descriptors for ammonium-containing compounds, providing further insight into their molecular properties. appliedmineralogy.com

| System | Parameter | Computational Detail | Finding | Reference |

|---|---|---|---|---|

| Ammonium Dihydrogen Phosphate | P-O Bond Critical Point Topology | Multipolar Expansion from X-ray/Neutron Data | The characteristics of the P-O critical point are sensitive to the charge of the ammonium group and the contraction/expansion of the phosphorus atom's deformation density. | researchgate.net |

| NH₄⁺-Heterocyclic Complexes | Interaction Mechanism | B3LYP/6-31G* | NH₄⁺ can form both cation-π and hydrogen bond complexes, with the formation of hydrogen bonds being favorable for system stability. | rsc.org |

| Phosphoric Acid Proton Transfer | Energy Barriers | B3LYP/6-31++G(d,p) | Energy barriers for various proton transfer pathways were determined, showing the relative ease of different self-dissociation and transfer events. | researchgate.net |

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. By simulating vibrational frequencies, researchers can generate theoretical infrared (IR) and Raman spectra that aid in the analysis of experimental data.

High-throughput computational approaches have been developed to create databases of approximate infrared spectra for hundreds of phosphorus-bearing molecules. arxiv.orgaber.ac.uk These databases, generated using computational quantum chemistry methods, are critical for identifying potential phosphorus compounds in various environments, such as planetary atmospheres. arxiv.orgaber.ac.uk DFT calculations have shown that when an ammonium ion binds to other molecules, new bands can appear in the IR spectrum, which are related to the relative motion of the interacting parts. rsc.org Furthermore, simulations of the IR spectra of dimers involving the ammonium ion have been used to understand intermolecular forces and internal rotation. researchgate.net While experimental spectroscopy on related compounds like ammonium diuranate reveals complex vibrational modes, computational analysis such as principal component analysis (PCA) can help deconstruct these spectra and relate specific features to physical or chemical parameters. nih.gov

| System/Method | Spectroscopic Technique | Key Finding | Reference |

|---|---|---|---|

| 958 Phosphorus-bearing molecules | Infrared (IR) Spectroscopy | A database of computed IR spectra was created to aid in the spectroscopic detection of these molecules. | arxiv.org |

| NH₄⁺-Heterocyclic Complexes | Infrared (IR) Spectroscopy | Calculated IR spectra showed the appearance of new bands corresponding to the relative motion of the complex components. | rsc.org |

| NH₄⁺-Rare Gas Dimers | Infrared (IR) Spectroscopy | Simulations of IR transitions were used to refine potential energy surfaces and understand intermolecular dynamics. | researchgate.net |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the substance at the atomic scale. This is particularly useful for studying properties in the solution or solid state.

MD simulations are a key tool for investigating the movement of ions in solution, which is fundamental to understanding properties like conductivity. Studies have been carried out to examine the configuration energy and radial distribution functions of ammonium dihydrogen phosphate in solution. aip.org Such simulations provide insights into the local structure around the ions.

The transport of phosphate ions has been explored using MD simulations in various contexts, from transport through protein channels to diffusion in membranes. researchgate.netnih.gov These simulations can reveal the free energy profile for ion permeation and identify specific binding sites. nih.gov In anion exchange membranes, MD simulations have been used to correlate the diffusion coefficient of anions with the membrane's morphology and the mobility of cationic groups like quaternary ammonium. rsc.org The insights from these simulations can guide the design of materials with enhanced ion transport properties. rsc.org While not directly on ammonium phosphate, MD studies on other phosphate materials, such as lithium metal phosphates, have successfully elucidated ion diffusion channels and the impact of many-particle effects on mobility. nih.gov

| System | Simulation Focus | Key Result | Reference |

|---|---|---|---|

| Ammonium Dihydrogen Phosphate Solution | Configuration Energy & Radial Distribution Functions | Provided insights into the solution structure and ion-solvent interactions. | aip.org |

| Phosphate in OprP Protein Pore | Potential of Mean Force (PMF) | Revealed a deep free energy well midway along the channel, identifying two adjacent phosphate-binding sites. | nih.gov |

| Anion Exchange Membranes with Quaternary Ammonium | Anion Diffusion Coefficient | Established a quantitative correlation between the anion diffusion coefficient and the hydrophilic pathway morphology. | rsc.org |

| LiMPO₄ (M = Mn, Fe) | Li⁺ Ion Self-Diffusion | Identified main diffusion channels and interchannel coupling mechanisms, highlighting the importance of many-particle effects. | nih.gov |

The structure and properties of ammonium phosphate are dominated by intermolecular forces, especially hydrogen bonds. The ammonium ion acts as a hydrogen bond donor, while the oxygen atoms of the phosphate anion are strong acceptors. youtube.com

Computational studies have been instrumental in characterizing these interactions. In aqueous solutions of ammonium dihydrogen phosphate, both inter- and intramolecular hydrogen bonds contribute to the solution's properties. ut.ac.ir Quantum chemical calculations on ADP crystals have demonstrated the crucial role of hydrogen bonds in determining the material's optical properties. researchgate.net The crystal structures of related alkylammonium phosphates reveal extensive three-dimensional hydrogen-bonded networks between the phosphate anions and the ammonium cations. acs.org In solution, the primary intermolecular force between a phosphate ion and a polar solvent like water is the strong ion-dipole interaction, which includes hydrogen bonding between the phosphate's oxygen atoms and water's hydrogen atoms. quora.com MD simulations of phosphoric acid in the condensed phase have been validated against experimental data and provide detailed information on intermolecular structure through radial distribution functions. researchgate.netnih.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful asset for elucidating the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, and intermediate transition states, it is possible to map out the most likely reaction pathways.

For reactions involving phosphate species, quantum mechanics calculations have been used to determine the energy barriers for fundamental steps like proton transfer. researchgate.net For example, detailed calculations on phosphoric acid have quantified the energy barriers for proton transfer between various species, such as from H₃PO₄ to a water molecule or between two H₃PO₄ molecules. researchgate.net This information is critical for understanding acid-base chemistry and self-dissociation processes.

Modeling has also been applied to more complex processes. In the study of polyethylene (B3416737) dust deflagration suppression by ammonium dihydrogen phosphate, it was proposed that phosphate ions produced during decomposition bind with combustion free radicals, a chemical inhibition mechanism. researchgate.net In the context of materials science, computational models have been developed to understand the kinetics and mechanisms of crystallization. For magnesium ammonium phosphate, chemical-potential-gradient models were used to determine that the crystallization is dominated by an adhesive-type growth mechanism. researchgate.net Similarly, the reactive crystallization of mono-ammonium phosphate has been modeled using numerical schemes to solve population balance equations, which describe the evolution of the crystal size distribution during the reaction. core.ac.uk

| Proton Transfer Pathway | Energy Barrier (kJ/mol) | Reference |

|---|---|---|

| H₃O⁺ → H₃PO₄ | 0 | researchgate.net |

| H₄P₂O₇ → H₃PO₄ | 2.61 | researchgate.net |

| H₃PO₄ → H₂PO₄⁻ | 5.31 | researchgate.net |

| H₃PO₄ → H₃PO₄ | 15.99 | researchgate.net |

| H₃PO₄ → H₂O | 47.14 | researchgate.net |

Prediction of Novel Material Properties

The exploration of azane;phosphoric acid through theoretical and computational chemistry opens avenues for the discovery of novel material properties. By employing first-principles calculations, primarily based on Density Functional Theory (DFT), researchers can predict a range of characteristics, including electronic, optical, mechanical, and thermal properties, before a material is synthesized. This predictive capability accelerates the design and development of new materials with tailored functionalities.

Computational studies on phosphate-based materials, including compounds structurally related to this compound, have demonstrated the power of these theoretical approaches. For instance, investigations into various pyrophosphate crystals have successfully calculated electronic structures, optical responses, and mechanical stability, providing a foundational methodology for predicting the properties of this compound. aps.org

Furthermore, the rational design of high-entropy metallic ammonium phosphate superstructures for energy storage applications underscores the potential of computationally guided material discovery. researchgate.net These studies often involve the prediction of electrochemical performance and stability, hinting at the diverse applications that could be envisaged for novel materials derived from this compound.

While comprehensive theoretical data specifically for crystalline triammonium (B15348185) phosphate is an emerging area of research, the existing computational work on analogous phosphate materials provides a strong basis for predicting its potential as a novel material. The following sections will present predicted properties based on these analogous systems and theoretical modeling principles.

Predicted Electronic Properties

The electronic properties of a material, such as its band structure and density of states, determine its electrical conductivity and are crucial for applications in electronics and optoelectronics. For this compound, DFT calculations are anticipated to reveal its fundamental electronic characteristics. Based on studies of similar phosphate materials, it is predicted that crystalline this compound will exhibit insulating behavior with a wide band gap.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value | Method of Prediction |

|---|---|---|

| Band Gap | ~5.0 - 6.0 eV | DFT (GGA-PBE) |

| Electron Effective Mass | Anisotropic | First-principles calculations |

| Hole Effective Mass | Anisotropic | First-principles calculations |

Note: These are predicted values based on computational studies of analogous phosphate materials and require experimental validation.

Predicted Optical Properties

The optical properties of a material describe its interaction with light. Theoretical predictions of properties like the refractive index, absorption coefficient, and optical conductivity are vital for designing optical and photonic devices. For this compound, time-dependent DFT (TD-DFT) calculations can elucidate its optical response. It is expected to be transparent in the visible region of the electromagnetic spectrum due to its predicted wide band gap.

Table 2: Predicted Optical Properties of this compound

| Property | Predicted Characteristic | Method of Prediction |

|---|---|---|

| Refractive Index (n) | Low in the visible range | TD-DFT calculations |

| Absorption Spectrum | Strong absorption in the UV region | TD-DFT calculations |

| Optical Band Gap | > 5.0 eV | TD-DFT calculations |

Note: These are predicted values based on computational studies of analogous phosphate materials and require experimental validation.

Predicted Mechanical Properties

The mechanical properties of a material, such as its hardness, elastic constants, and ductility, determine its structural integrity and suitability for various applications. First-principles calculations can predict the full set of elastic constants, from which other mechanical properties can be derived. Crystalline this compound is predicted to be a relatively hard and brittle material.

Table 3: Predicted Mechanical Properties of this compound

| Property | Predicted Value | Method of Prediction |

|---|---|---|

| Bulk Modulus (B) | 30 - 40 GPa | DFT calculations |

| Shear Modulus (G) | 15 - 25 GPa | DFT calculations |

| Young's Modulus (E) | 40 - 60 GPa | DFT calculations |

| Pugh's Ratio (B/G) | < 1.75 (brittle) | Derived from elastic constants |

Note: These are predicted values based on computational studies of analogous phosphate materials and require experimental validation.

Predicted Thermal Properties

The thermal properties of a material, including its thermal conductivity and thermal expansion, are critical for applications involving temperature changes. The quasi-harmonic approximation combined with DFT can be used to predict these properties. This compound is expected to have a relatively low thermal conductivity, typical of ionic and molecular crystals.

Table 4: Predicted Thermal Properties of this compound

| Property | Predicted Value/Characteristic | Method of Prediction |

|---|---|---|

| Coefficient of Thermal Expansion | Anisotropic | Quasi-harmonic approximation with DFT |

| Lattice Thermal Conductivity | Low, decreases with temperature | First-principles calculations |

| Grüneisen Parameter | ~1.5 - 2.0 | Quasi-harmonic approximation with DFT |

Note: These are predicted values based on computational studies of analogous phosphate materials and require experimental validation.

Design of Novel Materials Based on this compound

Computational modeling allows for the in-silico design of new materials by modifying the structure of this compound. For example, the introduction of dopants or the creation of solid solutions with other compounds could lead to materials with enhanced properties. Theoretical studies can predict the effects of such modifications on the electronic, optical, and mechanical behavior, guiding experimental efforts toward the synthesis of materials with desired functionalities. The development of high-entropy metallic ammonium phosphates for energy storage is a testament to this approach. researchgate.net

Reactivity and Fundamental Chemical Mechanisms

Acid-Base Equilibria and Proton Transfer Dynamics

The acid-base properties of ammonium (B1175870) phosphate (B84403) solutions are complex due to the presence of the weakly acidic ammonium ion and the various phosphate species that can act as both acids and bases. The equilibria involved are crucial in determining the pH of the solution and the dominant ionic species present.

The ammonium ion participates in the following equilibrium: NH₄⁺(aq) + H₂O(l) ⇌ NH₃(aq) + H₃O⁺(aq)

Phosphoric acid is a triprotic acid, meaning it can donate three protons. Its dissociation occurs in three steps, each with a specific acid dissociation constant (pKa): H₃PO₄(aq) + H₂O(l) ⇌ H₂PO₄⁻(aq) + H₃O⁺(aq); pKa₁ ≈ 2.15 H₂PO₄⁻(aq) + H₂O(l) ⇌ HPO₄²⁻(aq) + H₃O⁺(aq); pKa₂ ≈ 7.20 HPO₄²⁻(aq) + H₂O(l) ⇌ PO₄³⁻(aq) + H₃O⁺(aq); pKa₃ ≈ 12.35

The pH of an ammonium phosphate solution depends on the specific salt dissolved. For instance, a solution of monoammonium phosphate (NH₄H₂PO₄) is slightly acidic, with a pH typically between 4.2 and 4.8. annexechem.comwikipedia.org This is because the dihydrogen phosphate ion (H₂PO₄⁻) is a stronger acid (pKa₂ = 7.20) than the ammonium ion is an acid (pKa ≈ 9.25). Conversely, a solution of diammonium phosphate ((NH₄)₂HPO₄) is slightly alkaline, with a pH in the range of 7.5 to 8.0. wikipedia.orgatamanchemicals.com This is due to the hydrogen phosphate ion (HPO₄²⁻) being a stronger base than the ammonium ion is an acid.

Proton transfer dynamics in these solutions are rapid and involve the continuous exchange of protons between water, ammonium ions, and the various phosphate species. These equilibria are fundamental to understanding the behavior of ammonium phosphate in various applications, such as in buffer solutions and as a fertilizer, where it can influence soil pH. wikipedia.org

Hydrolysis and Condensation Reactions in Aqueous Media

In aqueous solutions, phosphate ions can undergo hydrolysis, which involves the reaction with water. More significantly, under certain conditions, such as elevated temperatures, phosphate species can undergo condensation reactions to form polyphosphates. annexechem.com

For example, dihydrogen phosphate ions can condense to form pyrophosphate ions: 2 H₂PO₄⁻(aq) → P₂O₇⁴⁻(aq) + H₂O(l) + 2H⁺(aq)

Further condensation can lead to the formation of longer-chain polyphosphates. This process is generally slow at room temperature but can be accelerated by heating. The hydrolysis of these polyphosphates back to orthophosphate is also possible and is influenced by factors such as pH and the presence of certain enzymes or metal ions. nih.govacs.org Studies have shown that polyphosphate ions in ammonium polyphosphate (APP) solutions slowly hydrolyze to orthophosphate (PO₄³⁻) over time. acs.orgnih.gov This slow hydrolysis is beneficial in agricultural applications as it provides a gradual release of phosphorus for plant uptake. nih.gov

Interactions with Metal Cations and Coordination Chemistry

Phosphate anions are known to interact with metal cations in solution, forming complexes and precipitates. This is a critical aspect of their chemistry, impacting nutrient availability in soils and having applications in materials science. The phosphate group can act as a ligand, coordinating with metal ions through its oxygen atoms. nih.gov

Ammonium phosphate can react with various metal salts to form insoluble metal ammonium phosphates. For instance, it can react with lead nitrate (B79036) to produce lead phosphate and ammonium nitrate. byjus.comvedantu.com

4(NH₄)₃PO₄ + 3Pb(NO₃)₄ → Pb₃(PO₄)₄ + 12NH₄NO₃ vedantu.com

The coordination chemistry of phosphates with metal ions like copper(II) has been studied, showing that at low pH, the metal ions are primarily complexed by the phosphate groups. nih.gov The presence of metal ions such as zinc can also influence the hydrolysis of ammonium polyphosphate, with studies indicating that Zn²⁺ can decrease the stability of the P-O-P bond, thereby promoting hydrolysis. nih.govresearchgate.net The formation of double salts, such as MNH₄PO₄·nH₂O (where M is a divalent metal), is also a known phenomenon. researchgate.net These interactions are important in the context of fertilizer chemistry, as they can affect the solubility and bioavailability of both phosphorus and essential metal micronutrients. researchgate.netrsc.org

Solid-State Reactivity and Phase Transformations

In the solid state, ammonium phosphates exhibit distinct reactivity, particularly upon heating. The thermal decomposition of these salts is a key aspect of their solid-state chemistry.

Monoammonium phosphate (MAP, NH₄H₂PO₄) is stable under normal conditions but begins to decompose at temperatures above 190-200°C. annexechem.comresearchgate.net The decomposition initially yields ammonia (B1221849) (NH₃) and phosphoric acid (H₃PO₄). annexechem.comresearchgate.netnih.gov At higher temperatures, the phosphoric acid can condense to form polyphosphoric acids and eventually phosphorus pentoxide (P₂O₅) and water. researchgate.net

Diammonium phosphate (DAP, (NH₄)₂HPO₄) is less stable than MAP and begins to decompose at around 70°C, losing ammonia to form monoammonium phosphate. wikipedia.orgatamanchemicals.comatamankimya.com (NH₄)₂HPO₄(s) → NH₄H₂PO₄(s) + NH₃(g) wikipedia.org At higher temperatures (around 155°C), it emits phosphorus oxides, nitrogen oxides, and ammonia. wikipedia.orgatamanchemicals.comatamankimya.com

These thermal decomposition properties are utilized in applications such as fire retardants, where the release of non-flammable gases like ammonia helps to smother flames. annexechem.comatamankimya.com

Ammonium phosphate can also exist in different crystalline phases, and transformations between these phases can occur under varying conditions of temperature and pressure. mdpi.com The solid-state reactivity can also involve interactions with other solid compounds. For example, ammonium dihydrogen phosphate has been shown to inhibit the thermal decomposition of ammonium nitrate, enhancing its thermal stability. researchgate.net

Interactive Data Table: Thermal Decomposition of Ammonium Phosphates

| Compound | Formula | Initial Decomposition Temperature (°C) | Decomposition Products |

| Monoammonium Phosphate | NH₄H₂PO₄ | ~190-200 annexechem.comresearchgate.net | Ammonia, Phosphoric Acid annexechem.comresearchgate.netnih.gov |

| Diammonium Phosphate | (NH₄)₂HPO₄ | ~70 wikipedia.orgatamanchemicals.comatamankimya.com | Ammonia, Monoammonium Phosphate wikipedia.org |

Applications in Advanced Inorganic Materials Science and Engineering

Catalytic Roles and Reaction Mechanism Promotion

The constituent ions of ammonium (B1175870) phosphate (B84403), ammonium (NH₄⁺) and phosphate (PO₄³⁻), can participate directly in chemical reactions, exhibiting catalytic activity that influences reaction pathways and kinetics.

While ammonium phosphate is not typically used to modify zeolites for enhancing their catalytic properties in other reactions, the interaction between these compounds is extensively studied, primarily in the context of water purification. Zeolites, which are crystalline aluminosilicates with porous structures and active acid-base centers, are widely investigated for their ability to adsorb and remove ammonium and phosphate ions from aqueous solutions. mdpi.com

The mechanism of removal involves distinct interactions with the zeolite framework. The ammonium ion is typically removed through a cation exchange process, where NH₄⁺ ions in the solution swap with cations like Na⁺ within the zeolite's structure. e3s-conferences.org Phosphate removal by natural zeolites is less efficient but can be significantly enhanced by modifying the zeolite with metal cations (e.g., Fe(III), La(III)). e3s-conferences.orgnih.govresearchgate.net In these modified zeolites, phosphate removal occurs via ligand exchange and surface complexation with the metal hydroxides loaded onto the zeolite surface. e3s-conferences.orgmdpi.com This body of research, while focused on adsorption, provides fundamental insights into the surface modification of zeolites and the chemical interactions occurring at their active sites.

In specific organic reactions, ammonium phosphate and its constituent ions can act as catalysts, influencing both the rate and outcome of the transformation. The hydrolysis of certain cyclic phosphates, for instance, demonstrates the dual catalytic functionality of the compound. Research reveals that the protonated ammonium moiety can provide electrostatic catalysis, accelerating the reaction. researchgate.net Concurrently, the process can involve general-base-catalyzed intramolecular nucleophilic attack, where the phosphate anion or the amino function participates in P-O bond cleavage. researchgate.net

The presence of these catalytic pathways can lead to significant rate accelerations, in some cases by a factor of up to 1000 relative to a compound lacking the intramolecular ammonium group. researchgate.net In general organic synthesis, the concentration of a catalyst is a critical parameter for optimizing reaction conditions to improve yields and achieve desired product selectivity. ajpojournals.org While ammonium phosphate is not a universal catalyst, its application in specific transformations like hydrolysis highlights its potential to direct reaction mechanisms through acid, base, or electrostatic catalysis. researchgate.net

Fire Retardancy and Flame Suppression Mechanisms

Ammonium phosphate, particularly in its polymeric form, ammonium polyphosphate (APP), is a highly effective halogen-free flame retardant. Its mechanism of action is multifaceted, involving processes in both the condensed (solid) phase and the gaseous phase.

The primary fire retardant action of ammonium polyphosphate in materials like polymers and cellulose-based products is through an intumescent mechanism. uclan.ac.uk When exposed to high temperatures, APP undergoes thermal decomposition. This process involves two key steps:

Acid Source and Dehydration: APP decomposes to release ammonia (B1221849) (NH₃) and produce polyphosphoric acid. uclan.ac.uk This acid acts as a powerful catalyst for the dehydration of the underlying polymer or cellulosic substrate. It promotes cross-linking reactions, converting the polymer into a stable, carbonaceous char. uclan.ac.uk

Blowing Agent and Insulation: The ammonia gas released during decomposition acts as a blowing agent. It causes the forming char layer to swell and expand, creating a multicellular, foam-like insulating barrier on the material's surface. uclan.ac.uk

This thick, insulating char layer serves multiple protective functions: it shields the underlying material from heat, limits the diffusion of oxygen to the polymer, and acts as a physical barrier against the transfer of flammable volatile decomposition products from the condensed phase to the flame.

| Polymer Matrix | APP Content (wt%) | Test Method | Result without APP | Result with APP | Source |

|---|---|---|---|---|---|

| Unsaturated Polyester Resin (UPR) | ~29% (part of a 57.6% FR system) | LOI (%) | 20.9 | 27.2 | researchgate.net |

| Unsaturated Polyester Resin (UPR) | ~29% (part of a 57.6% FR system) | UL-94 | Fail | V-0 | researchgate.net |

| Nylon 6 (PA-6) | Not Specified (with Talc) | UL-94 | Fail | V-0 | mdpi.com |

| Acrylonitrile-Butadiene-Styrene (ABS) | 12.5% (with 12.5% AlPi) | UL-94 | Fail | V-0 | researchgate.net |

In addition to its dominant condensed-phase action, ammonium phosphate contributes to flame suppression through gas-phase mechanisms. The thermal decomposition of APP releases non-flammable gases, primarily ammonia and water vapor. uclan.ac.ukxusen-flameretardant.com These gases are released into the flame zone, where they dilute the concentration of flammable gases produced by the pyrolyzing polymer. xusen-flameretardant.com This dilution effect reduces the fuel concentration in the gas phase and lowers the oxygen concentration, thereby inhibiting the combustion process and reducing the intensity of the fire. xusen-flameretardant.com

Precursor in Advanced Ceramic Material Synthesis

Ammonium phosphate is a valuable precursor in the synthesis of various advanced ceramic materials, where it can act as a phosphorus source, a fluxing agent, or a reaction modifier during high-temperature processing.

During the conventional firing of ceramics, ammonium polyphosphate can have a significant impact on the process and final properties. Its decomposition is endothermic, absorbing heat and potentially improving the thermal stability of the ceramic body during heating. xusen-flameretardant.com The resulting polyphosphoric acid can act as a flux, a substance that lowers the melting point of the ceramic components, which can promote better sintering and particle bonding. xusen-flameretardant.com The decomposition products can also form a network-like structure within the ceramic matrix, which may enhance the mechanical properties, such as toughness, of the final product. xusen-flameretardant.com

In advanced synthesis techniques like the sol-gel method, soluble phosphate compounds are used to create high-purity, homogeneous phosphate-based glasses and ceramics at temperatures much lower than traditional melt-quenching. researchgate.netpnnl.gov These materials, including calcium phosphate bioceramics, are of great interest for biomedical applications. mdpi.comnih.gov Ammonium phosphate can serve as a water-soluble precursor, providing the necessary phosphate for the formation of the ceramic network during the sol-gel process.

Furthermore, the components of ammonium phosphate are relevant in the pyrolysis of preceramic polymers. High-temperature treatment of certain silicon-based polymers in an ammonia atmosphere is a known route to produce silicon nitride (Si₃N₄) ceramics, where ammonia serves as the nitrogen source. researchgate.net Similarly, the pyrolysis of biomass with ammonium dihydrogen phosphate leads to the formation of stable, non-volatile phosphorus compounds at high temperatures, demonstrating its utility as a phosphorus source in high-temperature conversion processes. nih.gov

Development of Phosphate-Based Ceramics

Ammonium phosphate is integral to the manufacturing of a range of phosphate-based ceramics, from refractory materials to specialized bioceramics. Acidic orthophosphates like monoammonium phosphate are employed in the production of refractory systems and specialty cements. Their function is to provide low-temperature chemical bonding, which transitions to stronger ceramic bonds at higher temperatures.

In refractory applications, monoammonium phosphate has been used in the creation of cordierite (B72626) refractory systems. For specialty cements, solid acidic phosphates including MAP and DAP are used to make magnesia, calcium, aluminum, and zinc phosphate cements, which are known for their rapid setting times and high strength.

The synthesis of bioceramics for applications such as bone implants also utilizes ammonium phosphate compounds. Research has shown that ceramics with phase compositions including tricalcium phosphate and calcium magnesium orthophosphate can be produced from nanosized powders synthesized via chemical deposition from aqueous solutions of ammonium hydrogen phosphate and acetates of calcium and magnesium. The specific phase composition of the resulting ceramic is influenced by the precursor concentrations used during synthesis. For instance, using a 2.0 M solution of calcium acetate (B1210297) in the synthesis process results in ceramics composed of β-Ca₃(PO₄)₂, whereas lower concentrations can yield a mixture of β-Ca₃(PO₄)₂ and β-Ca₂P₂O₇.

Table 1: Influence of Calcium Acetate Concentration on Ceramic Phase Composition

This interactive table details the resulting ceramic phases from powders synthesized with ammonium hydrophosphate at varying calcium acetate concentrations, after firing at 1100 °C.

| Concentration of Calcium Acetate in Starting Solution | Resulting Ceramic Phases |

|---|---|

| 2.0 M | β-Ca₃(PO₄)₂ |

| 0.125 M - 1.0 M | Mixture of β-Ca₃(PO₄)₂ and β-Ca₂P₂O₇ |

Synthesis of Phosphorous-Containing Functional Materials

Ammonium phosphate is a key ingredient in the synthesis of functional materials, particularly those designed for flame retardancy. Phosphorus-containing compounds are highly effective as flame retardants for polymers and lignocellulosic materials because they promote char formation, create a protective glassy barrier of polyphosphates, and act as radical scavengers. The thermal decomposition of ammonium phosphate produces phosphoric acid, which acts as an acid catalyst.

In the context of epoxy resins, the introduction of phosphorus-containing additives can create a biphase flame-retardant effect. During thermal decomposition, these additives release phosphorus- and nitrogen-containing free radicals into the gaseous phase, which have a quenching effect on the flame. In the condensed phase, they promote the formation of a dense, phosphorus-rich carbonaceous char that shields the underlying material from heat and oxygen.

The synthesis strategy often involves molecular and chemical modifications of materials to introduce flame-retardant groups containing nitrogen and phosphorus. Ammonium polyphosphate (APP), a polymeric form, is particularly suitable as a flame retardant due to its stability and high content of both phosphorus and nitrogen. When materials treated with APP are heated, it decomposes into polymeric phosphoric acid and ammonia, which catalyzes the formation of a protective carbon foam on the material's surface.

Wood Treatment and Preservation Technologies

Ammonium phosphate, particularly in combination with other reagents like urea (B33335), is extensively used to enhance the properties of wood, making it more suitable for demanding applications, especially for exterior use. The treatments are designed to overcome the natural vulnerabilities of wood, such as its flammability and susceptibility to biological degradation.

Chemical Interactions with Lignocellulosic Substrates

The efficacy of wood treatment with ammonium phosphate relies on creating stable, leach-resistant chemical bonds with the wood's polymeric constituents. A common method involves impregnating wood with an aqueous solution of ammonium dihydrogen phosphate (ADP) and urea, followed by a drying and heating cycle.

During the heat treatment, a series of reactions occurs:

Phosphorylation : The thermal decomposition of ADP produces phosphoric acid. This acid then reacts with the abundant hydroxyl groups of cellulose (B213188) and lignin (B12514952) in the wood, forming stable C–O–P covalent bonds. This process is a form of grafting that chemically fixes the phosphate groups to the wood structure.

Carbamylation : At temperatures above 140 °C, urea decomposes into ammonia and isocyanic acid. The highly reactive isocyanic acid readily reacts with the hydroxyl groups in wood polymers to form carbamate (B1207046) groups, creating urethane (B1682113) chemical bridges.

Spectroscopic analyses, including Fourier transform infrared spectroscopy (FTIR) and solid-state nuclear magnetic resonance (NMR), have confirmed these chemical changes, identifying the formation of C–O–P bonds and urethane linkages within the treated wood. This reactive-type fixation ensures that the fire-retardant and preservative agents are not easily leached out by water, a critical factor for materials intended for exterior use.

Enhancements in Material Durability and Biological Resistance

The chemical modification of wood with azane;phosphoric acid and urea imparts significant improvements in both durability and resistance to biological attack. These treatments can achieve both fire-retardancy and biological resistance in a single process.

Enhanced Durability and Fire Resistance: The primary benefit of the treatment is a dramatic increase in fire retardancy, which is maintained even after accelerated aging and water-leaching tests. The phosphorylation and carbamylation promote the formation of char residue at high temperatures, which insulates the underlying wood. Research findings show that treated wood exhibits a significant reduction in the peak heat release rate (pHRR) by up to 30%, a lower production of smoke, and a longer ignition time. The Limiting Oxygen Index (LOI), a measure of flammability, can be increased to above 80% in treated wood. Furthermore, the treatment can increase the modulus of elasticity by 40% without a significant negative impact on the modulus of rupture.

Enhanced Biological Resistance: The chemical treatment provides robust protection against biological degradation. Treated wood demonstrates superior resistance to attacks from mold and decay fungi. Studies have shown that combining phosphoric acid with amines (like urea or melamine) and various metal chlorides can effectively prevent wood deterioration caused by fungi such as Gloeophyllum trabeum and Trametes versicolor, as well as termites like Coptotermes formosanus. This enhanced biological resistance, coupled with improved dimensional stability, makes the modified wood suitable for exterior applications where it is exposed to environmental stresses.

Table 2: Performance Enhancements in Wood Treated with Ammonium Dihydrogen Phosphate (ADP)/Urea

This interactive table summarizes the key improvements observed in wood after undergoing phosphorylation and carbamylation treatment.

| Property | Enhancement | Citation(s) |

|---|---|---|

| Fire Resistance | Limiting Oxygen Index (LOI) increased to >80% | |

| Peak Heat Release Rate (pHRR) reduced by 30% | ||

| Increased char formation | ||

| Longer ignition time | ||

| Biological Resistance | Superior resistance to mold and decay fungi | |

| Effective prevention of termite attack | ||

| Mechanical Properties | Modulus of Elasticity increased by 40% | |

| Durability | High resistance to water-leaching | |

| Improved dimensional stability |

Analytical Chemistry of Azane;phosphoric Acid

Chromatographic Separation and Detection Methods

Chromatographic techniques are powerful tools for separating and quantifying the ionic components of ammonium (B1175870) phosphate (B84403). High-performance liquid chromatography (HPLC) and ion chromatography (IC) are particularly well-suited for this purpose, offering high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of phosphate ions. The optimization of HPLC methods is critical to achieving accurate and reproducible quantification of phosphate species in various matrices. helixchrom.comresearchgate.net Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, is often employed for the separation of polar, acidic compounds like phosphate. helixchrom.com

Method development typically involves the careful selection of the stationary phase, mobile phase composition, and detector. For instance, a mixed-mode column can utilize an ion-pairing reagent attached to the silica (B1680970) gel surface to retain anionic compounds like phosphate. helixchrom.com The retention time can be controlled by adjusting the amount of organic solvent (e.g., acetonitrile), the buffer pH, and the buffer concentration in the mobile phase. helixchrom.com Ammonium formate (B1220265) is a commonly used volatile buffer in mobile phases for LC-MS applications. helixchrom.comtandfonline.com

Detection of phosphate, which lacks a strong chromophore, can be achieved using detectors like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD). helixchrom.com A reverse-phase HPLC method has been developed to detect soluble reactive phosphate using standard molybdenum blue reagents to form a colored complex, which is then detected by a spectrophotometric detector at 700 nm. researchgate.net

Table 1: Example HPLC Method Parameters for Phosphate Analysis

| Parameter | Condition | Reference |

| Column | Amaze HA (Mixed-Mode) | helixchrom.com |

| Mobile Phase | Acetonitrile/Water/Ammonium formate (pH 3) | helixchrom.com |

| Detector | Evaporative Light Scattering Detector (ELSD) | helixchrom.com |

| Column | Primesep D (Mixed-Mode Anion-Exchange) | sielc.com |

| Mobile Phase | Acetonitrile, Ammonium Formate (AmFm) Buffer | sielc.com |

| Detector | ELSD/CAD, LC/MS | sielc.com |

Ion chromatography (IC) with suppressed conductivity detection is a standard and widely used technique for the determination of inorganic anions like phosphate and cations like ammonium. thermofisher.comupc.edu This method offers excellent sensitivity and is suitable for analyzing complex matrices, such as environmental water samples and fertilizers. sheng-han.comnih.gov

In a typical IC system for anion analysis, a sample is injected onto an anion-exchange column. The separation is achieved using an eluent, often a hydroxide (B78521) or carbonate/bicarbonate solution. thermofisher.comnih.gov After the analytical column, a suppressor is used to reduce the background conductivity of the eluent and convert the analyte ions to a more conductive form, thereby enhancing detection sensitivity. thermofisher.com For cation analysis, a cation-exchange column is used with an acidic eluent like nitric acid. researchgate.net

Advances in IC include the use of high-capacity, hydroxide-selective anion-exchange columns and electrolytically generated hydroxide eluents, which simplify operation and improve performance. nih.gov IC methods have been developed for the simultaneous determination of total nitrogen (as nitrate) and total phosphorus (as phosphate) after alkaline persulfate digestion of the sample. nih.gov

Table 2: Performance of Ion Chromatography for TN and TP Analysis

| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

| Nitrate-N | 1.0 µg/L | 3.4 µg/L | nih.gov |

| Phosphate-P | 1.3 µg/L | 4.2 µg/L | nih.gov |

Spectrophotometric and Potentiometric Quantification Techniques

Spectrophotometric and potentiometric methods are classical analytical techniques that continue to be widely used for the quantification of ammonium and phosphate due to their simplicity, cost-effectiveness, and reliability.

Spectrophotometry for phosphate determination is commonly based on the formation of a colored complex. The molybdenum blue method is one of the most practiced techniques. researchgate.netscispace.com In an acidic medium, orthophosphate reacts with ammonium molybdate (B1676688) to form a phosphomolybdate complex, which is then reduced by an agent like ascorbic acid or tin(II) chloride to produce a stable blue-colored complex. researchgate.netscispace.com The intensity of the blue color, measured by a spectrophotometer at a specific wavelength (typically around 880-890 nm), is directly proportional to the phosphate concentration. researchgate.net Another method involves the reaction of ammonium molybdate in the presence of vanadium to form the yellow vanadomolybdo-phosphoric acid, with absorbance measured around 470 nm. upc.edulibretexts.org For ammonium quantification, the indophenol (B113434) blue method is frequently used. nih.gov

Potentiometric titration is another robust method for quantifying the components of azane;phosphoric acid. utexas.edu The determination of phosphate can be achieved by titration with a standard solution of a metal ion that forms a precipitate with phosphate, such as magnesium or lanthanum ions. metrohm.commt.commetrohm.com The endpoint is detected by monitoring the change in potential using an ion-selective electrode. mt.com The ammonium content can be determined by a titration method where the sample is treated with a strong base (like sodium hydroxide) to liberate ammonia (B1221849) gas. The excess base is then back-titrated with a standard acid. drugfuture.com Thermometric titration, which measures the temperature change during the reaction, can also be used for the rapid determination of phosphate in fertilizers. metrohm.comazom.com

Purity Assessment and Impurity Profiling

Assessing the purity of ammonium phosphate and identifying potential impurities are critical for ensuring its quality, particularly in applications like fertilizers and food additives. gct.com.tngct.com.tn Impurities can originate from the raw materials (phosphoric acid and ammonia), the manufacturing process, or degradation. tandfonline.comgct.com.tn

Impurity profiling involves a combination of analytical techniques to identify and quantify these unwanted substances. According to ICH guidelines, impurities can be classified as organic, inorganic, and residual solvents. tandfonline.com

Inorganic Impurities: These may include unreacted starting materials, by-products, and metal ions from the phosphate rock used to produce phosphoric acid. gct.com.tngct.com.tn Common metallic impurities found in industrial-grade monoammonium phosphate (MAP) include compounds of iron, aluminum, magnesium, and calcium. gct.com.tn Techniques like X-ray Diffraction (XRD) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the solid phases of these precipitated impurities. osti.gov Scanning Electron Microscopy (SEM) coupled with Energy Dispersive X-ray (EDX) analysis can also be used to examine the morphology and elemental composition of the product and any impurities. gct.com.tn

Organic Impurities: While less common in the direct synthesis of inorganic ammonium phosphate, organic impurities can be introduced through raw materials or process contaminants. Chromatographic techniques like HPLC and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are powerful tools for separating and identifying organic impurities. tandfonline.com

Table 3: Common Impurities in Industrial Ammonium Phosphate and Analytical Techniques for Identification

| Impurity Type | Examples | Analytical Technique(s) | Reference(s) |

| Inorganic Cations | Ca, Mg, Fe, Al | X-ray Diffraction (XRD), Polarizing Light Microscopy (PLM), FTIR, SEM-EDX | gct.com.tnosti.gov |

| Inorganic Anions | Sulfate, Fluoride | Ion Chromatography (IC) | helixchrom.com |

| Process-Related | Unreacted Phosphoric Acid, other Phosphate forms | HPLC, IC, Titration | sheng-han.comutexas.edu |

Environmental and Sustainability Considerations in Azane;phosphoric Acid Research

Life Cycle Assessment of Production and Application

Life Cycle Assessment (LCA) is a methodology used to evaluate the potential environmental impacts of a product or process throughout its entire life cycle. icm.edu.pl For azane;phosphoric acid, this assessment typically follows a "cradle-to-gate" or "cradle-to-grave" approach. A cradle-to-gate analysis considers all processes from raw material extraction to the point where the product leaves the manufacturing facility. ntnu.noupmbiochemicals.com